![molecular formula C9H16O2 B14452908 [(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol CAS No. 74850-80-9](/img/structure/B14452908.png)
[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol is a chemical compound with the molecular formula C10H18O2 It is an epoxide, which is a three-membered cyclic ether, and contains a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol typically involves the epoxidation of an appropriate alkene precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide (TBHP) as the oxidant and titanium isopropoxide as the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar epoxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The epoxide ring can be reduced to form a diol.
Substitution: The epoxide ring can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of diols.
Substitution: Formation of various substituted alcohols or ethers.
Scientific Research Applications
[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol involves its interaction with various molecular targets. The epoxide ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This can result in changes in the activity of enzymes or the expression of genes, which may underlie its biological effects.
Comparison with Similar Compounds
[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol can be compared with other similar compounds such as:
Epoxides: Similar to other epoxides, it can undergo ring-opening reactions.
Alcohols: The presence of the hydroxyl group allows for similar reactivity as other alcohols.
Chiral Compounds: Its chiral nature makes it useful in asymmetric synthesis, similar to other chiral epoxides.
List of Similar Compounds
- 2,3-Epoxygeraniol
- 3-Methyl-3-(4-methylpent-3-en-1-yl)oxirane-2-carbaldehyde
- 2,3-Epoxygeranial
This compound’s unique combination of an epoxide ring and a hydroxyl group, along with its chiral nature, distinguishes it from other similar compounds and makes it valuable in various fields of research.
Properties
CAS No. |
74850-80-9 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
[(2R,3R)-3-(4-methylpent-3-enyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C9H16O2/c1-7(2)4-3-5-8-9(6-10)11-8/h4,8-10H,3,5-6H2,1-2H3/t8-,9-/m1/s1 |
InChI Key |
ONPMQDWYFORERY-RKDXNWHRSA-N |
Isomeric SMILES |
CC(=CCC[C@@H]1[C@H](O1)CO)C |
Canonical SMILES |
CC(=CCCC1C(O1)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


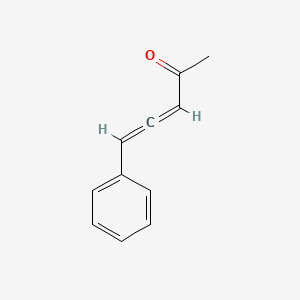
![2-[2-(Anthracen-2-YL)ethenyl]thiophene](/img/structure/B14452837.png)
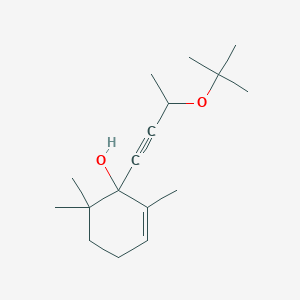
![3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid](/img/structure/B14452849.png)
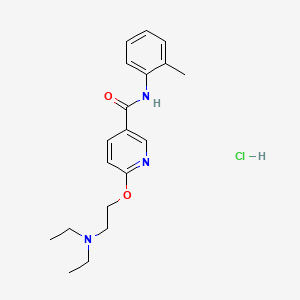
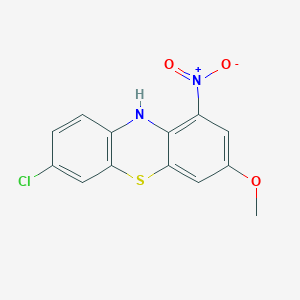
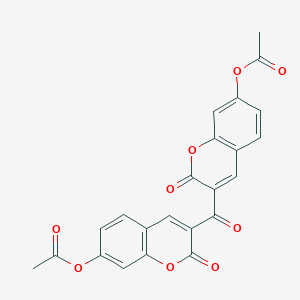
![1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14452888.png)
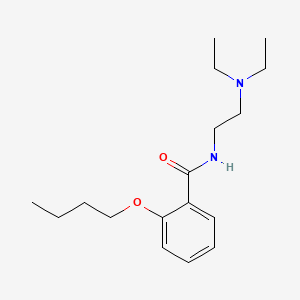
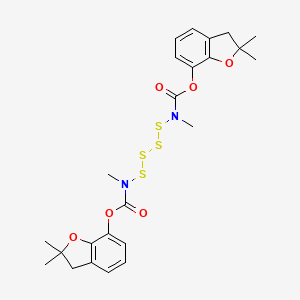
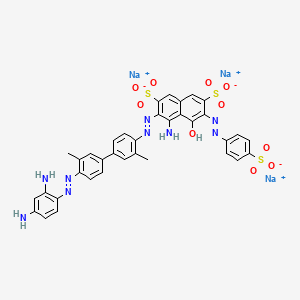

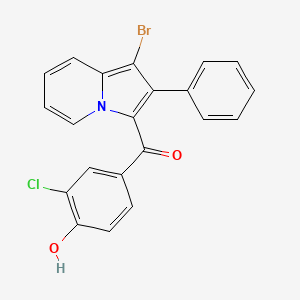
![{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane](/img/structure/B14452914.png)
